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Compound Name:
2-(2-Methyl-1H-imidazol-1-

yl)ethanamine dihydrochloride

Cat. No.: B1419757 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methyl-1H-imidazol-1-
yl)ethanamine Dihydrochloride

Introduction
2-(2-Methyl-1H-imidazol-1-yl)ethanamine is a heterocyclic compound featuring a 2-

methylimidazole ring N-alkylated with an ethanamine side chain.[1] As a structural analog of

histamine, which contains a similar imidazole-ethylamine core, this molecule serves as a

valuable building block in medicinal chemistry and drug development.[1][2] Its potential

applications include the modulation of histamine receptors and the synthesis of novel

therapeutic agents.[1] For improved stability, handling, and aqueous solubility, the free base is

commonly converted to its dihydrochloride salt, the subject of this technical guide.

This document provides a consolidated overview of the known and predicted physicochemical

properties of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine and its dihydrochloride salt. We will

delve into its chemical identity, summarize its core properties, and provide detailed, field-proven

experimental protocols for their determination. This guide is intended for researchers,

scientists, and drug development professionals who require a comprehensive understanding of

this compound for applications in formulation, ADME profiling, and further chemical synthesis.

Chemical Identity and Structure
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The fundamental structure consists of a 2-methylimidazole core linked via a nitrogen atom to

an ethylamine chain. The dihydrochloride salt is formed by the protonation of the two basic

nitrogen centers: the primary amine of the ethylamine side chain and the sp² nitrogen of the

imidazole ring.

Chemical Structures of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine Free Base and
Dihydrochloride Salt

Figure 1. Chemical structures of the free base and its dihydrochloride salt.

Table 1: Chemical Identifiers and Core Properties

Property Value (Free Base)
Value
(Dihydrochloride
Salt)

Source

IUPAC Name

2-(2-methyl-1H-
imidazol-1-
yl)ethanamine

2-(2-methyl-1H-
imidazol-1-
yl)ethanamine;
dihydrochloride

[3][4]

CAS Number 113741-01-8 858513-10-7 [4][5]

Molecular Formula C₆H₁₁N₃ C₆H₁₃Cl₂N₃ [4][6]

Molecular Weight 125.17 g/mol 198.09 g/mol [4][6]

Computed XLogP3 -0.6 Not Applicable [3][4]

| Predicted pKa (most basic)| 8.5 - 9.5 | Not Applicable |[3] |

Physicochemical Characterization: Protocols and
Insights
A thorough understanding of a compound's physicochemical properties is paramount for any

drug development program. While extensive experimental data for this specific molecule is not

widely published, this section provides standard, validated protocols for determining its key

characteristics.[1][3]
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Aqueous Solubility
Aqueous solubility is a critical determinant of a drug candidate's bioavailability. Based on its

polar structure and negative computed LogP, 2-(2-Methyl-1H-imidazol-1-yl)ethanamine is

predicted to have high aqueous solubility, which is further enhanced in its dihydrochloride salt

form.[3]

Experimental Protocol: Shake-Flask Method (Gold Standard)

The causality behind this protocol is to achieve a saturated solution at equilibrium, providing a

definitive measure of solubility.

Preparation: Add an excess amount of the dihydrochloride salt to a known volume of a

relevant aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) in a

sealed, borosilicate glass flask.

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25°C or 37°C) for a

sufficient duration (typically 24-48 hours) to ensure equilibrium between the dissolved and

undissolved solid is reached.

Phase Separation: After equilibration, allow the suspension to settle. Filter the solution

through a 0.45 µm filter to remove all undissolved particles.

Quantification: Determine the concentration of the dissolved compound in the clear filtrate

using a validated analytical method, such as High-Performance Liquid Chromatography with

UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Replication: The experiment must be performed in at least triplicate to ensure the precision

and accuracy of the results.

Acidity and Basicity (pKa)
The pKa values dictate the ionization state of a molecule at a given pH, which profoundly

influences its solubility, permeability, and receptor-binding interactions. The primary amine and

the imidazole ring are the key basic centers.

Experimental Protocol: Potentiometric Titration
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This method is a self-validating system as the titration curve's shape provides internal checks

on the process.

Sample Preparation: Prepare a solution of the dihydrochloride salt of known concentration

(e.g., 0.01 M) in deionized, CO₂-free water.

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer

solutions (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa values.

Titration: Place the sample solution in a thermostatted vessel and slowly titrate with a

standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each

incremental addition of the titrant.

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa value(s)

can be determined from the midpoint(s) of the buffer region(s) on the titration curve (the half-

equivalence point).[3]

Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure

of a compound's distribution between an oily (octanol) and an aqueous phase. It is a critical

parameter for predicting membrane permeability and overall ADME properties. The computed

XLogP3 value of -0.6 for the free base suggests it is a hydrophilic (water-loving) compound.[3]

[4]

Melting Point
The melting point is a fundamental physical property that provides an indication of a

compound's purity. A sharp, narrow melting range is characteristic of a pure substance.[7]

Experimental Protocol: Capillary Method

Sample Preparation: Ensure the dihydrochloride salt is a fine, dry powder. Tightly pack a

small amount into a capillary tube.

Measurement: Place the capillary tube into a calibrated melting point apparatus.
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Heating: Heat the sample at a controlled, slow rate (e.g., 1-2 °C/min) near the expected

melting point.

Observation: Record the temperature at which the first liquid droplet appears (onset) and the

temperature at which the last solid particle melts (completion). This range is the melting

point.[3]

Structural and Analytical Characterization
Unambiguous structural confirmation and purity assessment are non-negotiable in scientific

research. The following spectroscopic techniques are standard for characterizing 2-(2-Methyl-
1H-imidazol-1-yl)ethanamine dihydrochloride.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of

the methyl group, the two methylene groups of the ethyl chain, and the two protons on the

imidazole ring.[1]

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule.[8]

Table 2: Predicted ¹³C NMR Chemical Shifts for the Free Base
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Rationale/Notes

C2 (Imidazole) 145 - 155
Quaternary carbon,
deshielded by two
adjacent nitrogen atoms.

C4 (Imidazole) 125 - 135
Olefinic carbon in the

imidazole ring.

C5 (Imidazole) 115 - 125
Olefinic carbon in the

imidazole ring.

CH₃ (on Imidazole) 10 - 15
Aliphatic carbon attached to

the imidazole ring.

N-CH₂ 45 - 55

Methylene carbon directly

attached to the imidazole

nitrogen.

CH₂-NH₂ 35 - 45
Methylene carbon attached to

the primary amine.

(Note: Predicted values are based on analysis of similar structures and can be influenced by

solvent and other experimental conditions.)[9]

Experimental Protocol: ¹³C NMR Sample Preparation and Acquisition

Sample Preparation: Weigh approximately 10-20 mg of the high-purity dihydrochloride salt.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆,

Methanol-d₄) in a clean NMR tube.[9]

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz).

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment with proton decoupling.

Spectral Width: Set to cover the expected chemical shift range (e.g., 0-160 ppm).
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Relaxation Delay (d1): Use a delay of 1-2 seconds.

Number of Scans: Acquire a sufficient number of scans (hundreds to thousands) to

achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural

information through fragmentation analysis. For the free base, electrospray ionization in

positive mode (ESI+) is ideal, and the protonated molecule [M+H]⁺ is expected at m/z 126.1.

[10][11]

Experimental Protocol: LC-MS/MS Analysis

Chromatography:

Column: A C18 reversed-phase column is suitable for this polar compound.

Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1%

formic acid to promote ionization.

Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI), Positive.

Analysis: Perform a full scan to identify the precursor ion (m/z 126.1). Then, perform

tandem MS (MS/MS) by isolating the precursor ion and fragmenting it to obtain product

ions for structural confirmation.
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LC-MS/MS Characterization Workflow

Sample Preparation
(Dilution in Mobile Phase)

HPLC Separation
(C18 Column)

Electrospray Ionization
(Positive Mode)

MS1 Scan
(Detect Precursor Ion
[M+H]⁺ at m/z 126.1)

Collision-Induced
Dissociation (CID)

MS2 Scan
(Detect Product Ions)

[M+H]⁺
m/z 126.1

Loss of NH₃

m/z 109.1

 -NH₃ 
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m/z 82.1

 Cleavage 
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Synthetic Workflow

2-Methylimidazole +
2-Chloroethylamine HCl

N-Alkylation
(Base, Solvent, Heat)

Workup & Purification
(Extraction, Chromatography)

Isolated Free Base
(C₆H₁₁N₃)

Precipitation,
Filtration & Drying

HCl in Solvent
(e.g., Isopropanol)

Final Dihydrochloride Salt
(C₆H₁₃Cl₂N₃)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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